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molecular formula C6H4BrFO B1268413 2-Bromo-4-fluorophenol CAS No. 496-69-5

2-Bromo-4-fluorophenol

Cat. No. B1268413
M. Wt: 191 g/mol
InChI Key: MEYRABVEYCFHHB-UHFFFAOYSA-N
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Patent
US04414208

Procedure details

At -20° C., 15.3 ml of bromine is dripped into 33.6 g of 4-fluorophenol in 300 ml of dichloromethane. After the solution has stood for 24 hours it is colorless. Distillation gives 46 g of 2-bromo-4-fluorophenol of boiling point 70° C./13.3 mbars.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1>ClCCl>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[OH:10]

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At -20° C.
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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